2-[2-[2-[benzyl(methyl)amino]ethyl]-5-methyl-1H-indol-3-yl]ethanamine;oxalic acid
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Overview
Description
2-[2-[2-[benzyl(methyl)amino]ethyl]-5-methyl-1H-indol-3-yl]ethanamine;oxalic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[benzyl(methyl)amino]ethyl]-5-methyl-1H-indol-3-yl]ethanamine;oxalic acid typically involves multi-step organic reactions. The process may start with the formation of the indole core, followed by the introduction of the diethanamine side chains and the phenylmethyl group. Common reagents used in these reactions include indole, ethylamine, and benzyl chloride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-[benzyl(methyl)amino]ethyl]-5-methyl-1H-indol-3-yl]ethanamine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[2-[2-[benzyl(methyl)amino]ethyl]-5-methyl-1H-indol-3-yl]ethanamine;oxalic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials, dyes, or other industrial products.
Mechanism of Action
The mechanism of action of 2-[2-[2-[benzyl(methyl)amino]ethyl]-5-methyl-1H-indol-3-yl]ethanamine;oxalic acid involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1H-indole-2,3-diethanamine: A simpler analog without the phenylmethyl group.
N~2~,5-dimethyl-N~2~-(phenylmethyl)-indole: Lacks the diethanamine side chains.
Ethanedioate derivatives: Compounds with similar oxalate structures but different core molecules.
Uniqueness
2-[2-[2-[benzyl(methyl)amino]ethyl]-5-methyl-1H-indol-3-yl]ethanamine;oxalic acid is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-[2-[2-[benzyl(methyl)amino]ethyl]-5-methyl-1H-indol-3-yl]ethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3.C2H2O4/c1-16-8-9-20-19(14-16)18(10-12-22)21(23-20)11-13-24(2)15-17-6-4-3-5-7-17;3-1(4)2(5)6/h3-9,14,23H,10-13,15,22H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFRWSYHTYVAOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN)CCN(C)CC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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